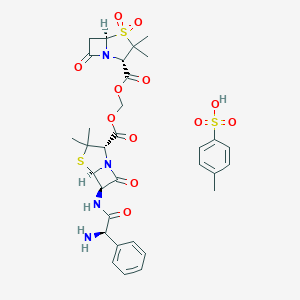

Sultamicillin tosylate

Übersicht

Beschreibung

Sultamicillin tosylate is the tosylate salt of a double ester prodrug combining sulbactam (a β-lactamase inhibitor) and ampicillin (a β-lactam antibiotic) . This mutual prodrug is hydrolyzed in vivo to release both active components, extending ampicillin’s spectrum to include β-lactamase-producing bacteria such as Staphylococcus aureus, Haemophilus influenzae, and Escherichia coli . Its oral bioavailability allows it to mimic the pharmacokinetic profile of intravenous sulbactam/ampicillin, avoiding the need for prolonged parenteral therapy . Clinically, it is used for respiratory, urinary tract, skin, and gynecological infections, as well as gonorrhea .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Vanillylbrenztraubensäure kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Oxidation von Vanillylalkohol unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid . Die Reaktion erfordert typischerweise kontrollierte Bedingungen, um die selektive Oxidation der Alkoholgruppe zur entsprechenden Carbonsäure zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Vanillylbrenztraubensäure kann die Verwendung von Biokatalysatoren oder mikrobiellen Fermentationsprozessen beinhalten. Diese Verfahren können im Vergleich zur traditionellen chemischen Synthese höhere Ausbeuten und Selektivitäten bieten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vanillylbrenztraubensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um Vanillylmilchsäure zu bilden.

Reduktion: Reduktionsreaktionen können Vanillylbrenztraubensäure in Vanillylalkohol umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Vanillylmilchsäure: Durch Oxidation gebildet.

Vanillylalkohol: Durch Reduktion gebildet.

Wissenschaftliche Forschungsanwendungen

Medical Uses

Sultamicillin tosylate is indicated for the treatment of several bacterial infections, including:

- Upper Respiratory Tract Infections : Effective against conditions such as sinusitis, otitis media, and tonsillitis caused by bacteria like Streptococcus pneumoniae and Haemophilus influenzae .

- Lower Respiratory Tract Infections : Used in the management of bacterial pneumonia and bronchitis .

- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections .

- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes, including diabetic foot ulcers and abscesses .

- Gonococcal Infections : Administered for the treatment of uncomplicated gonorrhea, showing high eradication rates .

Pharmacological Properties

This compound exhibits several pharmacokinetic advantages:

- Bioavailability : Approximately 80% when administered orally compared to intravenous administration of its components .

- Mechanism of Action : It inhibits beta-lactamase enzymes produced by resistant bacteria while disrupting cell wall synthesis in actively multiplying bacteria .

- Dosage Regimens : Commonly prescribed dosages range from 375 mg to 750 mg taken twice daily, depending on the severity and type of infection .

Efficacy in Urinary Tract Infections

A multicenter study involving 196 patients with acute uncomplicated cystitis showed that sultamicillin was effective in 66.8% of cases, with a high eradication rate (91.1%) for isolated strains before treatment .

Gonococcal Urethritis

In a study with 367 male patients suffering from gonococcal urethritis, sultamicillin demonstrated an eradication rate ranging from 92.3% to 100%, depending on the dosage administered over three to seven days .

Adverse Effects

While generally well-tolerated, sultamicillin can cause side effects such as diarrhea, nausea, and allergic reactions. A case series reported adverse effects including blurring of vision and palpitations in three patients post-surgery, highlighting the need for monitoring during treatment .

Summary Table of Applications

| Application | Indications | Efficacy Rate |

|---|---|---|

| Upper Respiratory Infections | Sinusitis, Otitis Media | High |

| Lower Respiratory Infections | Bacterial Pneumonia, Bronchitis | High |

| Urinary Tract Infections | Uncomplicated & Complicated UTIs | 66.8% - 91.1% |

| Skin & Soft Tissue Infections | Diabetic Foot Ulcers, Abscesses | High |

| Gonococcal Infections | Uncomplicated Gonorrhea | 92.3% - 100% |

Wirkmechanismus

Vanilpyruvic acid exerts its effects through its role as a metabolite in catecholamine metabolism. It is involved in the conversion of catecholamines to their respective metabolites, which are then excreted from the body . The molecular targets and pathways include enzymes such as monoamine oxidase and catechol-O-methyltransferase, which catalyze the breakdown of catecholamines .

Vergleich Mit ähnlichen Verbindungen

Sultamicillin tosylate is compared to other β-lactam antibiotics and β-lactamase inhibitor combinations based on efficacy, pharmacokinetics, and safety. Key findings are summarized below:

Efficacy in Specific Infections

Key Findings :

- Sultamicillin demonstrates broader β-lactamase inhibition than penicillin derivatives (e.g., phenoxymethyl penicillin) and cephalosporins (e.g., cefaclor) in respiratory and urinary infections .

- Its dual-release mechanism provides synergistic activity against mixed aerobic-anaerobic infections, outperforming cloxacillin and flucloxacillin in diabetic soft tissue infections .

- In gonorrhea, however, single-dose sultamicillin (1.5g + probenecid) is less effective than spectinomycin, necessitating alternative regimens .

Pharmacokinetic Profile

| Property | This compound | Parenteral Sulbactam/Ampicillin | Amoxicillin/Clavulanate |

|---|---|---|---|

| Bioavailability | High (oral) | Requires injection | High (oral) |

| Hydrolysis Site | Intestinal mucosa/plasma | Pre-combined | Intestinal lumen |

| Half-life (sulbactam) | ~1 hour | ~1 hour | ~1 hour |

| Peak Serum Concentration | 8–10 µg/mL (ampicillin) | 15–25 µg/mL (IV) | 7–14 µg/mL (amoxicillin) |

Key Findings :

- Sultamicillin’s ester linkage ensures simultaneous release of sulbactam and ampicillin, achieving serum concentrations comparable to IV sulbactam/ampicillin .

- Unlike amoxicillin/clavulanate, which is hydrolyzed in the gut, sultamicillin’s hydrolysis occurs systemically, reducing gastrointestinal irritation .

Key Findings :

- Diarrhea is more frequent with sultamicillin than with cefaclor or bacampicillin but rarely requires discontinuation .

- Cross-reactivity with penicillin allergies limits its use in hypersensitive patients .

Spectrum of Activity

| Organism | This compound | Amoxicillin/Clavulanate | Cefaclor |

|---|---|---|---|

| Staphylococcus aureus | ✔️ (MSSA) | ✔️ (MSSA) | ❌ |

| E. coli (β-lactamase+) | ✔️ | ✔️ | ❌ |

| H. influenzae | ✔️ | ✔️ | ✔️ |

| Bacteroides fragilis | ✔️ | ✔️ | ❌ |

Key Findings :

- Sultamicillin and amoxicillin/clavulanate cover similar β-lactamase-producing strains, but sultamicillin’s prodrug design enhances tissue penetration in respiratory and soft tissue infections .

- Cefaclor lacks activity against anaerobes and methicillin-sensitive S. aureus (MSSA) .

Chemical Stability and Formulation

This compound’s stability under gamma irradiation (1–15 kGy) makes it suitable for radiation sterilization, unlike heat-labile drugs like ampicillin . Its low water solubility necessitates methanol-based formulations, while impurities (e.g., ≤3% ampicillin, ≤1% sulbactam) are tightly controlled per pharmacopeial standards .

Biologische Aktivität

Sultamicillin tosylate is a combination antibiotic that consists of sulbactam, a beta-lactamase inhibitor, and ampicillin, a penicillin-type antibiotic. This compound is designed to enhance the antibacterial efficacy of ampicillin against beta-lactamase-producing bacteria. The following sections detail its biological activity, pharmacokinetics, clinical efficacy, and adverse effects based on diverse research findings.

This compound operates through the synergistic action of its components:

- Sulbactam : An irreversible inhibitor of many beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing them. It enhances the effectiveness of ampicillin against resistant strains by preventing the breakdown of the antibiotic .

- Ampicillin : A broad-spectrum antibiotic effective against various gram-positive and some gram-negative bacteria. It works by inhibiting bacterial cell wall synthesis during active growth phases .

2. Pharmacokinetics

Upon oral administration, sultamicillin is hydrolyzed to yield sulbactam and ampicillin in a 1:1 molar ratio. Key pharmacokinetic properties include:

- Bioavailability : Approximately 80% of that of an equal intravenous dose.

- Peak Serum Levels : Ampicillin levels are about twice those achieved with an equivalent dose of oral ampicillin.

- Elimination Half-Lives : Approximately 0.75 hours for sulbactam and 1 hour for ampicillin .

3.1 Case Studies and Trials

Several studies have evaluated the clinical efficacy of sultamicillin in various infections:

-

Urinary Tract Infections (UTIs) :

- In a multicenter study involving 196 patients with acute uncomplicated cystitis treated with 375 mg three times daily for three days, an eradication rate of 91.1% was observed .

- For complicated UTIs in 368 patients treated over five days, the eradication rate was 74.9% overall, with high beta-lactamase-producing organisms showing a 64.1% eradication rate .

- Gonococcal Urethritis :

- Respiratory Tract Infections :

4. Adverse Effects

While sultamicillin is generally well-tolerated, it has been associated with several adverse effects:

- Gastrointestinal Issues : Diarrhea is common, with some cases leading to Clostridium difficile-associated diarrhea (CDAD), which can range from mild to severe .

- Allergic Reactions : Hypersensitivity reactions including anaphylaxis have been reported .

- Other Effects : Headaches, dizziness, and somnolence are also noted among reported side effects .

5. Summary Table of Clinical Findings

| Infection Type | Sample Size | Treatment Duration | Eradication Rate (%) | Comments |

|---|---|---|---|---|

| Acute Uncomplicated UTI | 196 | 3 days | 91.1 | Common dosage: 375 mg TID |

| Complicated UTI | 368 | 5 days | 74.9 | High beta-lactamase producers: 64.1% |

| Gonococcal Urethritis | 367 | 3-7 days | Up to 100 | Dose-dependent efficacy |

| Respiratory Tract Infections | Various | Varies | Comparable | Effective against multiple pathogens |

6. Conclusion

This compound represents a significant advancement in the treatment of bacterial infections due to its dual-action mechanism that enhances the effectiveness of ampicillin against resistant strains. Its pharmacokinetic profile supports its use in various clinical settings, notably for UTIs and gonorrhea treatment. However, clinicians must remain vigilant regarding potential adverse effects, particularly gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing sultamicillin tosylate in laboratory settings?

- Methodological Answer : Synthesis protocols should prioritize reproducibility by detailing reagent purity (e.g., ≥98% for intermediates), reaction conditions (temperature, pH, solvent systems), and purification steps (e.g., recrystallization using ethanol-water mixtures). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography are recommended .

Q. How can researchers validate the β-lactamase inhibitory activity of this compound in vitro?

- Methodological Answer : Use standardized enzyme inhibition assays with Staphylococcus aureus or Escherichia coli β-lactamase extracts. Measure IC50 values via spectrophotometric monitoring of nitrocefin hydrolysis at 482 nm. Include positive controls (e.g., clavulanic acid) and negative controls (untreated enzyme). Ensure statistical rigor by triplicate experiments and ANOVA for inter-group comparisons .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in animal models?

- Methodological Answer : Focus on bioavailability (oral vs. subcutaneous administration), plasma half-life (T½), and tissue distribution (e.g., cardiac or renal accumulation). Use LC-MS/MS for quantitation in biological matrices. Report mean residence time (MRT) and area under the curve (AUC) with standard deviations. Adhere to ethical guidelines for animal studies, including sample size justification and humane endpoints .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy against Gram-negative bacteria be resolved?

- Methodological Answer : Conduct comparative studies using clinical isolates with defined resistance profiles (e.g., ESBL-producing strains). Employ checkerboard assays to evaluate synergy with β-lactam antibiotics (e.g., amoxicillin). Use fractional inhibitory concentration (FIC) indices to classify interactions (synergy: FIC ≤0.5; indifference: >0.5–4). Address variability by stratifying data by bacterial species, inoculum size, and growth phase .

Q. What molecular dynamics approaches are suitable for studying this compound’s interaction with penicillin-binding proteins (PBPs)?

- Methodological Answer : Perform homology modeling of PBPs (e.g., PBP2a from MRSA) using SWISS-MODEL. Conduct molecular docking with AutoDock Vina to predict binding affinities (ΔG values). Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues). Use RMSD and RMSF metrics in MD simulations (GROMACS/AMBER) to assess complex stability over 100-ns trajectories .

Q. How does this compound modulate intracellular calcium homeostasis in cardiomyocytes, and what are the implications for antibacterial therapy?

- Methodological Answer : Investigate SERCA2a upregulation via Western blotting in hypoxic neonatal rat cardiomyocytes (NRCMs). Measure intracellular Ca<sup>2+</sup> transients using Fura-2AM fluorescence. Inhibit SERCA2a with 2,5-di-t-butyl-1,4-benzohydroquinone (BHQ) to confirm mechanistic specificity. Corrogate findings with in vivo myocardial infarction models to assess translational relevance .

Q. What strategies can mitigate hydrolysis-induced instability of this compound in aqueous formulations?

- Methodological Answer : Optimize pH (5.5–6.5) to minimize degradation. Use stabilizers like trehalose (10% w/v) or cyclodextrins (e.g., HP-β-CD) to enhance shelf life. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare Arrhenius plots to predict degradation kinetics under varying storage conditions .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC50/ED50 values with 95% confidence intervals. For survival studies, apply Kaplan-Meier analysis with log-rank tests. Use Bonferroni correction for multiple comparisons to control Type I errors .

Q. What criteria determine whether a this compound study warrants inclusion in systematic reviews or meta-analyses?

- Methodological Answer : Follow PRISMA guidelines for study selection. Prioritize peer-reviewed articles with full experimental details (e.g., MIC values, sample sizes). Exclude studies lacking controls, non-standardized assays, or incomplete statistical reporting. Use Cochrane Risk of Bias Tool to assess quality .

Q. How can researchers design follow-up studies to explore this compound’s potential in combination therapies?

- Methodological Answer : Use fractional factorial designs to screen antibiotic combinations. Apply response surface methodology (RSM) to optimize dosing ratios. Validate findings in biofilm models (e.g., Calgary Biofilm Device) and Galleria mellonella infection assays. Publish negative results to reduce publication bias .

Eigenschaften

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSPKNZHGIDQM-CGAOXQFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048641 | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83105-70-8 | |

| Record name | Sultamicillin tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83105-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTAMICILLIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.